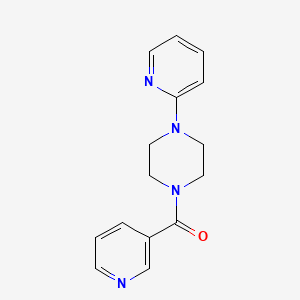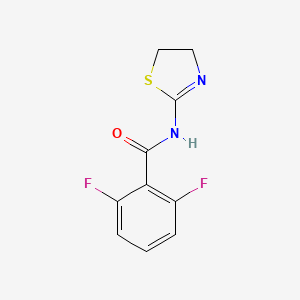
N-(1-methyl-4-piperidinyl)tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-(1-methyl-4-piperidinyl)tetrahydro-2-furancarboxamide, commonly known as MPF, is a chemical compound that has been extensively studied for its potential use in scientific research. MPF is a synthetic compound that was first synthesized in the 1970s, and since then, it has been used in various research studies to investigate its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPF is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is a neurotransmitter that inhibits the activity of neurons in the nervous system. By acting as a GABA receptor agonist, MPF can increase the inhibitory effect of GABA, which can lead to a reduction in neuronal activity.
Biochemical and Physiological Effects
MPF has been shown to have various biochemical and physiological effects on the body. In studies on the cardiovascular system, MPF has been shown to have a vasodilatory effect, which can lead to a reduction in blood pressure. MPF has also been shown to have a bronchodilatory effect, which can be beneficial in the treatment of respiratory disorders such as asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPF in lab experiments is its low toxicity. MPF has been shown to be relatively safe for use in animal studies, and it does not have any significant side effects. However, one of the limitations of using MPF is its short half-life, which can make it difficult to maintain a consistent concentration of the compound in the body.
Orientations Futures
There are several potential future directions for the use of MPF in scientific research. One potential direction is the use of MPF in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another potential direction is the use of MPF in the treatment of respiratory disorders such as asthma. Additionally, MPF could be used in the development of new drugs for the treatment of cardiovascular disorders such as hypertension.
Conclusion
In conclusion, MPF is a synthetic compound that has been extensively studied for its potential use in scientific research. MPF has been shown to have various biochemical and physiological effects on the body, and it has been used in studies on the nervous system, cardiovascular system, and respiratory system. While there are limitations to the use of MPF in lab experiments, there are several potential future directions for its use in the development of new drugs for the treatment of various disorders.
Applications De Recherche Scientifique
MPF has been used in various scientific research studies, including studies on the nervous system, cardiovascular system, and respiratory system. MPF has been shown to have an inhibitory effect on the nervous system, which makes it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-methylpiperidin-4-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-13-6-4-9(5-7-13)12-11(14)10-3-2-8-15-10/h9-10H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFFEONNGBZXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4180069.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180091.png)
![1-{4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180099.png)
![3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4180106.png)

![3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180135.png)
![2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4180143.png)
![4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide](/img/structure/B4180155.png)
![4-{[(2-methyl-3-furoyl)amino]methyl}benzoic acid](/img/structure/B4180163.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180171.png)
![4-[3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B4180174.png)

![methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4180187.png)